molecular formula C25H25NO3S B281554 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

Cat. No. B281554
M. Wt: 419.5 g/mol
InChI Key: VKSBQZKSEOUWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX) enzyme. This enzyme is overexpressed in various types of cancer cells and plays a crucial role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer properties, 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of carbonic anhydrase II (CA II), an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to the reduction of intraocular pressure, making this compound a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in lab experiments is its potent anticancer properties. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause toxicity in normal cells as well, which can limit its therapeutic potential.

Future Directions

There are several future directions in which research on 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide can be taken. One of the directions is the development of more potent and selective inhibitors of carbonic anhydrase IX. This can lead to the development of more effective anticancer drugs with fewer side effects. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as glaucoma and osteoporosis. Overall, the potential applications of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in medicine make it a promising compound for further research.

Synthesis Methods

The synthesis of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the reaction of 8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-carboxylic acid with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C25H25NO3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-ethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C25H25NO3S/c1-3-17-9-11-18(12-10-17)30(27,28)26-23-15-22-21-14-16(2)8-13-24(21)29-25(22)20-7-5-4-6-19(20)23/h4-7,9-12,15-16,26H,3,8,13-14H2,1-2H3

InChI Key

VKSBQZKSEOUWFD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.